Product packaging for Dodecyl beta-D-maltoside(Cat. No.:)

Dodecyl beta-D-maltoside

Cat. No.: B10777727
M. Wt: 510.6 g/mol
InChI Key: NLEBIOOXCVAHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl beta-D-maltoside (DDM) is a high-purity, non-ionic detergent renowned for its critical role in the solubilization, purification, and stabilization of membrane proteins. Its mechanism of action involves effectively disrupting the lipid bilayer while forming stable, monodisperse micelles that encapsulate the hydrophobic domains of membrane proteins, thereby preserving their native structure and function in an aqueous environment. This gentle yet efficient solubilization makes DDM the detergent of choice for a wide range of biochemical and biophysical applications, particularly in the study of complex integral membrane proteins such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Beyond purification, DDM is indispensable for forming well-ordered crystals for X-ray crystallography and for preparing samples for Cryo-Electron Microscopy (Cryo-EM), techniques that are fundamental to structural biology. Researchers also rely on DDM for reconstituting functional proteins into liposomes or nanodiscs to study their activity and interactions in a controlled, membrane-mimetic environment. Supplied with guaranteed high purity and low critical micelle concentration (CMC), our this compound ensures reproducible results, minimal interference with enzymatic assays, and superior performance in the most demanding research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46O11 B10777727 Dodecyl beta-D-maltoside

Properties

IUPAC Name

2-[6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEBIOOXCVAHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biophysical Characterization of N Dodecyl β D Maltoside Micellar Systems

Critical Micelle Concentration and Aggregation Behavior of n-Dodecyl-β-D-maltoside

N-dodecyl-β-D-maltoside (DDM) is a non-ionic surfactant widely utilized in biochemical and biophysical research, particularly for the solubilization, stabilization, and structural analysis of membrane proteins. avantiresearch.comsigmaaldrich.com A key characteristic of DDM is its critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates known as micelles.

The CMC of DDM in aqueous solutions is approximately 0.17 mM, which is equivalent to about 0.0087%. avantiresearch.comanatrace.comdojindo.com This value can be influenced by environmental factors such as the ionic strength of the solution. For instance, in the presence of 0.2M NaCl, the CMC of DDM decreases to about 0.12 mM. anatrace.comscirp.org The temperature also affects the CMC; for DDM in water, the CMC has been observed to increase with a rise in temperature. nih.gov

Above the CMC, DDM molecules form stable micelles. The aggregation number, which represents the average number of DDM molecules in a single micelle, has been reported to be in the range of 78 to 149 in water. anatrace.comnih.gov This aggregation number appears to be relatively independent of both the DDM concentration (within the range of 0.25-1 wt%) and the temperature (from 16-60°C). nih.gov The average molecular weight of a DDM micelle is approximately 50,000 to 72,000 Daltons. sigmaaldrich.comanatrace.com This high aggregation number and the resulting stable micelles contribute to the effective solubilization and long-term stability of membrane proteins. avantiresearch.com

Interactive Data Table: CMC and Aggregation Properties of n-Dodecyl-β-D-maltoside

Property Value Conditions Reference
CMC ~0.17 mM In H₂O avantiresearch.comanatrace.comdojindo.com
~0.12 mM In 0.2M NaCl anatrace.comscirp.org
Aggregation Number ~78-149 In H₂O anatrace.comnih.gov
Micellar Avg. Mol. Wt. ~50-72 kDa sigmaaldrich.comanatrace.com

Micellar Architecture and Hydration: Insights from Scattering and Spectroscopic Techniques

The structure and hydration of n-dodecyl-β-D-maltoside (DDM) micelles have been extensively studied using a variety of scattering and spectroscopic methods. These techniques provide detailed information about the size, shape, and internal organization of the micelles, as well as their interactions with the surrounding aqueous environment.

Above its critical micelle concentration, DDM forms micelles that are generally described as oblate ellipsoids, where the polar axis is shorter than the equatorial axes. nih.gov The hydroxyl groups in the maltoside headgroup of DDM are capable of forming strong hydrogen bonds at interfaces, which influences the micellar properties. researchgate.net

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) Analysis of n-Dodecyl-β-D-maltoside Micelles

Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful techniques for characterizing the structure of micelles in solution. acs.orgdesy.denih.gov By analyzing the scattering patterns, researchers can determine parameters such as the radius of gyration, shape, and size of the micelles.

SAXS studies have been used to investigate the solubilization of lipid vesicles by DDM. uio.no These experiments reveal that DDM can induce the formation of multilamellar liposomes as an intermediate stage in the solubilization process. uio.no Combining SAXS with all-atom simulations has provided detailed models of DDM micelles, highlighting the importance of atomic-level details in accurately interpreting scattering data, particularly at wider angles. uni-saarland.de Analysis of SAXS data suggests an aggregation number of around 135 for DDM micelles under certain experimental conditions. uni-saarland.de

SANS studies, often in conjunction with SAXS, have been instrumental in determining the shape and composition of DDM micelles. nih.govacs.org For instance, SANS has been used to study mixed micellar systems containing DDM and other components like cholesteryl hemisuccinate (CHS), revealing how the micellar architecture changes with varying compositions. nih.gov The combination of SANS and SAXS is particularly powerful due to the different contrast mechanisms for neutrons and X-rays, which allows for a more detailed structural elucidation of the micelle's core and shell. desy.deacs.org

Fluorescence Quenching and Light Scattering for Micelle Size and Intermicelle Interactions

Fluorescence quenching and light scattering techniques provide complementary information about micelle size and the interactions between micelles.

Time-resolved fluorescence quenching has been used to study the aggregation behavior of DDM. nih.gov These studies have shown that for DDM micelles, intermicellar exchanges of probe and quencher molecules are not observed, which is in contrast to other nonionic surfactants. nih.gov This technique, along with steady-state fluorescence, can also be used to determine the aggregation number of detergents in pure and mixed systems. scirp.org

Dynamic light scattering (DLS) is a widely used technique to measure the hydrodynamic radius (Rh) of particles in solution, which for DDM micelles is a key parameter for understanding their size. nih.govnih.gov For DDM micelles at a concentration of 5 mM, the measured Rh is approximately 35 Å. nih.gov DLS has also been employed to study the size of mixed micelles, showing, for example, that the addition of cholesteryl hemisuccinate (CHS) to DDM leads to an increase in the hydrodynamic radius. nih.gov

Thermodynamics of n-Dodecyl-β-D-maltoside Micellization

The self-assembly of n-dodecyl-β-D-maltoside (DDM) into micelles is a thermodynamically driven process. The thermodynamics of micellization for various detergents, including DDM, have been investigated using techniques such as ¹H NMR spectroscopy. nih.gov These studies allow for the determination of key thermodynamic parameters associated with the monomer-micelle equilibrium.

The heat capacity change upon micellization (ΔCp,mic°) for DDM is characteristically negative. nih.gov Additionally, the partial molar volume change (ΔV°mic) upon micellization is uniformly positive, which is expected for an aggregation process driven by hydrophobic effects. nih.gov

Formation and Properties of Mixed Micellar Systems Involving n-Dodecyl-β-D-maltoside (e.g., with SDS, CHS, C12E8)

N-dodecyl-β-D-maltoside (DDM) is frequently used in combination with other surfactants and molecules to form mixed micellar systems with tailored properties for specific applications, such as the stabilization of membrane proteins. nih.govnih.gov

DDM and Sodium Dodecyl Sulfate (B86663) (SDS): Mixed micelles of the non-ionic DDM and the anionic SDS have been shown to be effective in suppressing the adhesion of proteins in microfluidic devices and enabling their separation. nih.govacs.org In these systems, DDM acts as a surface blocking agent, while SDS introduces negative charges, allowing for the tuning of surface properties and electroosmotic flow by varying the DDM/SDS ratio. nih.govacs.org These mixed micelles are negatively charged and can act as a separation medium. nih.gov The interaction between DDM and SDS is considered moderate. columbia.edu

DDM and Cholesteryl Hemisuccinate (CHS): The addition of the cholesterol derivative CHS to DDM micelles significantly alters their morphology and properties. nih.govnih.gov These mixed micelles have been crucial for maintaining the activity of G-protein coupled receptors (GPCRs). nih.gov The inclusion of CHS induces a pseudo-bicelle architecture, with a core forming a membrane-like bilayer disk of DDM and CHS, surrounded by a belt of DDM molecules. nih.gov This arrangement leads to an increase in the thickness of both the hydrophobic and hydrophilic layers of the micelle. nih.gov Small-angle neutron scattering (SANS) studies have shown a direct correlation between the number of CHS molecules per micelle and the functional activity of the human adenosine (B11128) A₂ₐ receptor. nih.gov These mixed systems are also often used with 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) to improve CHS solubility. nih.govplos.org

DDM and Octaethylene glycol monododecyl ether (C12E8): Mixed micelles of DDM and another non-ionic surfactant, C12E8, have also been investigated. researchgate.net Studies using small-angle neutron and X-ray scattering (SANS and SAXS) and static light scattering (SLS) have shown that while pure DDM forms small globular micelles, the addition of C12E8 leads to the formation of elongated, spherocylindrical micelles. acs.org The behavior of these mixtures is largely dominated by the properties of C12E8, with the elongated micelles growing in length as the concentration and the proportion of C12E8 increase. acs.org

Methodologies for Membrane Protein Solubilization and Purification Using N Dodecyl β D Maltoside

Optimization of n-Dodecyl-β-D-maltoside Concentrations for Efficient Membrane Protein Extraction

The successful extraction of membrane proteins is critically dependent on using an optimal concentration of n-Dodecyl-β-D-maltoside (DDM). The foundational principle is that the detergent concentration must be above its critical micelle concentration (CMC), the point at which detergent monomers self-assemble into micelles. unc.edu The CMC for DDM is approximately 0.17-0.18 mM. avantiresearch.comcaymanchem.com However, for effective solubilization, concentrations far exceeding the CMC are required to disrupt the lipid membrane and form protein-detergent complexes. researchgate.net

Initial trials for membrane protein solubilization often start with a DDM concentration of 1% to 2% (w/v). researchgate.netpubcompare.ai The optimal concentration is protein-specific and often requires empirical determination. For instance, a study focused on extracting proteins from mouse brain tissue found that the protein yield increased with DDM concentration up to 1%, after which the extraction efficiency reached a plateau. acs.org In another study purifying the transporter protein TmrA, a high concentration of DDM (10 times the CMC) resulted in a more homogenous and less aggregated protein sample compared to lower concentrations. nih.gov

Once the protein is successfully solubilized, the DDM concentration is typically reduced for subsequent purification steps like affinity or size-exclusion chromatography. For these stages, a lower concentration, often in the range of 0.05% or 3-5 times the CMC, is sufficient to keep the protein soluble in protein-detergent micelles without interfering with the purification process. researchgate.netpubcompare.ai The ratio of detergent to protein is another crucial parameter that must be optimized for successful purification.

Table 1: Effect of n-Dodecyl-β-D-maltoside (DDM) Concentration on Protein Extraction from Mouse Brain Tissue This table illustrates findings from a study where different concentrations of DDM in a lysis buffer were tested for their efficiency in extracting proteins.

DDM ConcentrationResulting Protein Concentration (mg/mL)Observation
0% (Control)5.0 ± 0.2Baseline extraction without detergent.
0.5%7.5 ± 1.1Significant increase in protein yield.
1.0%9.0 ± 0.5Maximum protein extraction efficiency achieved. acs.org
2.0%8.8 ± 0.6No significant improvement over 1%; yield plateaus. acs.org

Mechanisms of Lipid Bilayer Disruption and Protein-Detergent Co-micelle Formation

The solubilization of a biological membrane by DDM is a multi-step process that transitions the membrane protein from its native lipid environment into a detergent-based micellar system.

Monomer Partitioning: At concentrations below the CMC, individual DDM monomers insert themselves into the lipid bilayer, beginning to disrupt the membrane's highly organized structure. unc.edu

Membrane Saturation: As the DDM concentration increases to and above the CMC, the lipid bilayer becomes saturated with detergent molecules. unc.edu At certain sub-solubilizing concentrations, this can lead to the restructuring of lipid vesicles into multilamellar structures. acs.org

Disintegration and Micelle Formation: Once saturated, the membrane disintegrates into smaller fragments. unc.edu The detergent molecules then encapsulate the membrane proteins and lipids, forming various complexes. This process leads to the formation of lipid-detergent mixed micelles and, crucially, protein-detergent co-micelles. unc.edu

Protein-Detergent Co-micelle: In this final state, the hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic alkyl chains of the DDM molecules, while the hydrophilic maltose (B56501) headgroups of the detergent face the aqueous environment. sigmaaldrich.comunc.edu This creates a soluble complex that mimics the protein's native environment. Studies have shown that the method of detergent addition matters; a slow, dropwise addition of DDM can promote more efficient formation of these co-micelles, achieving solubilization of over 90% of the membrane pellet. nih.gov

Preservation of Membrane Protein Activity and Structural Conformation during Solubilization

A primary advantage of DDM is its reputation as a "mild" non-ionic detergent, which allows it to solubilize membrane proteins while frequently preserving their native structure and function. avantiresearch.comsigmaaldrich.comacs.org This contrasts sharply with harsh ionic detergents that tend to denature proteins. mdpi.com

The gentle nature of DDM is attributed to its chemical structure. The non-ionic maltose headgroup and the C12 alkyl chain create micelles that provide a stable, lipid-like environment for the solubilized protein, protecting its hydrophobic regions from the denaturing effects of the aqueous solution. avantiresearch.comsigmaaldrich.com This has made DDM a detergent of choice for the isolation and purification of sensitive proteins like G-protein coupled receptors (GPCRs), ion channels, and enzyme complexes. avantiresearch.com

Numerous studies have demonstrated DDM's ability to maintain protein activity. For example, beef heart cytochrome oxidase, which dissociates and becomes inactive when treated with the detergent octyl glucoside, was found to exist as a uniform and active dimeric species when solubilized in DDM. sigmaaldrich.com Furthermore, DDM has proven essential for structural biology techniques. Molecular dynamics simulations have revealed that DDM micelles are able to stabilize the oligomeric structure of membrane proteins during the transition into a vacuum for mass spectrometry analysis, a feat not achieved by some zwitterionic detergents. nih.gov This stabilizing property is a key reason for its widespread use in X-ray crystallography and cryo-electron microscopy (cryo-EM). avantiresearch.com

Comparative Efficacy of n-Dodecyl-β-D-maltoside Versus Alternative Detergents in Protein Purification Protocols

While DDM is a leading detergent for membrane protein studies, its efficacy is not universal, and the choice of detergent is often protein-dependent. avantorsciences.comnih.gov Comparisons with other detergents highlight the specific advantages and disadvantages of DDM.

Versus Other Maltosides and Glucosides: Maltoside-based detergents like DDM are generally considered more effective at stabilizing proteins than glucoside-based detergents like n-octyl-β-D-glucopyranoside (OG). sigmaaldrich.comnih.gov However, detergents with shorter alkyl chains, such as n-decyl-β-D-maltopyranoside (DM), form smaller micelles which can be beneficial for structural studies by NMR or X-ray crystallography, though they often have a higher CMC and may be less stabilizing. nih.govmdpi.com

Versus Ionic and Zwitterionic Detergents: DDM is significantly milder than ionic detergents (e.g., Sodium Dodecyl Sulfate) and many zwitterionic detergents (e.g., LDAO, CHAPS). mdpi.com In a study of the human GABAA receptor, the use of CHAPS resulted in the loss of over 80% of the protein's ligand-binding sites, whereas DDM preserved its activity. nih.gov Similarly, the transporter MsbA remained soluble and monodisperse in DDM but aggregated completely when exchanged into LDAO or CHAPS. nih.gov

Versus Triton X-100: While Triton X-100 can exhibit similar protein extraction efficiency to DDM, its aromatic ring results in strong UV absorbance, which interferes with standard protein concentration measurements (A280), making DDM a more practical choice for many purification protocols. nih.gov

Versus Novel Detergents: The field of detergent development is ongoing, with new amphiphiles designed to improve upon DDM. For instance, n-dodecyl-β-melibioside (β-DDMB) was shown to yield 40% higher activity for the enzyme diacylglycerol kinase compared to DDM. nih.gov Likewise, novel detergents like maltose neopentyl glycols (MNGs) have demonstrated superior ability to stabilize complex membrane proteins like GPCRs for long-term structural studies. rsc.org

Table 2: Comparison of Physicochemical Properties of Common Detergents This table provides a comparative overview of n-Dodecyl-β-D-maltoside (DDM) and other detergents frequently used in membrane protein research.

DetergentAbbreviationTypeCMC (mM)Aggregation NumberMicelle MW (kDa)
n-Dodecyl-β-D-maltoside DDM Non-ionic0.17 avantiresearch.compubcompare.ai98 sigmaaldrich.comsigmaaldrich.com50 sigmaaldrich.comsigmaaldrich.com
n-Decyl-β-D-maltosideDMNon-ionic1.8 mdpi.comN/A~40 mdpi.com
n-Undecyl-β-D-maltosideUDMNon-ionic0.59 mdpi.comN/A~50 mdpi.com
n-Octyl-β-D-glucopyranosideOGNon-ionic20 mdpi.comN/A~25 mdpi.com
Lauryl Dimethylamine OxideLDAOZwitterionic1-2N/AN/A
Triton X-100TX-100Non-ionic0.2-0.9~140~90

Applications of N Dodecyl β D Maltoside in Structural Biology Investigations

Facilitation of Membrane Protein Crystallization by n-Dodecyl-β-D-maltoside (e.g., X-ray Crystallography)

n-Dodecyl-β-D-maltoside is frequently the detergent of choice for the crystallization of membrane proteins for X-ray crystallography. moleculardimensions.comcancer.gov Its effectiveness stems from its ability to solubilize membrane proteins from their native lipid environment while maintaining their structural integrity and functional state. moleculardimensions.comnih.gov The hydrophilic maltose (B56501) headgroup and the C12 alkyl chain of DDM create a micellar environment that shields the hydrophobic transmembrane domains of the protein from the aqueous solution, thereby preventing aggregation and promoting the formation of well-ordered crystals. moleculardimensions.com

The process of preparing a membrane protein for crystallization often involves an initial solubilization step with a higher concentration of DDM, followed by purification in a buffer containing a lower concentration of the detergent, typically above its critical micelle concentration (CMC) of approximately 0.17 mM. cancer.govserva.decube-biotech.com For eukaryotic membrane proteins, DDM has been used in the extraction of over 80% of the structures determined by X-ray crystallography. serva.de In some cases, DDM is used in combination with other molecules like cholesteryl hemisuccinate (CHS) to enhance the stability of the protein and facilitate crystallization. nih.govnih.gov

The selection of the appropriate detergent is a critical step in membrane protein crystallography, and DDM's track record of success has made it a primary candidate in screening protocols. cancer.govnih.gov While one detergent may be used for initial solubilization and purification, another may be chosen for the final crystallization experiments. cancer.gov

PropertyValue
Synonyms DDM, Lauryl-β-D-maltoside
Molecular Weight 510.63 g/mol
CMC (in H₂O) 0.17 mM (0.0087%)
Form White crystalline powder

Role of n-Dodecyl-β-D-maltoside in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Analysis

n-Dodecyl-β-D-maltoside is also a key detergent in the field of single-particle cryo-electron microscopy (cryo-EM) for the structural determination of membrane proteins. nih.govpreprints.org Developed in 1980, DDM has been extensively used in structural biology and remains a preferred detergent for extracting membrane proteins for high-resolution cryo-EM studies. nih.govpreprints.org Its polar disaccharide head and 12-carbon alkyl chain effectively solubilize membrane proteins, preparing them for vitrification and imaging. nih.gov

While still widely used, the dominance of DDM in cryo-EM has seen a slight decrease with the introduction of other detergents like Lauryl Maltose Neopentyl Glycol (LMNG). nih.govpreprints.org The choice of detergent is crucial as the size and shape of the detergent micelle surrounding the protein can affect particle alignment and the ultimate resolution of the cryo-EM reconstruction. manchester.ac.uk DDM typically forms smaller and less-defined micelles compared to detergents like digitonin. manchester.ac.uk The addition of cholesteryl hemisuccinate (CHS) to DDM can increase the micelle size and the thickness of the hydrophilic layer, which can be beneficial for stabilizing the protein and improving particle identification in cryo-EM images. nih.govsciengine.com

Utilization of n-Dodecyl-β-D-maltoside in Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane Protein Structure Determination

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying the structure and dynamics of membrane proteins, and n-Dodecyl-β-D-maltoside plays a significant role in this area. nih.gov DDM is used to create a membrane-mimetic environment that solubilizes the protein while allowing for the acquisition of high-resolution NMR spectra. nih.govresearchgate.net The choice of detergent is critical, as the interactions between the protein and the detergent micelle can influence the protein's structure and dynamics, which is reflected in the NMR data. nih.gov

For some membrane proteins, the quality of the NMR spectra can vary significantly depending on the detergent used. For instance, in a study of the transmembrane protein TM0026, fewer cross-peaks were observed in the ¹⁵N, ¹H-TROSY spectra when the protein was solubilized in DDM compared to other detergents like DM or FC-12, indicating differences in the protein's conformational state or dynamics within the different micelles. nih.gov

A significant advancement in the application of NMR to larger membrane proteins has been the development of Transverse Relaxation-Optimized Spectroscopy (TROSY). To further enhance the quality of TROSY experiments, uniformly deuterated n-Dodecyl-β-D-maltoside (d39-DDM) has been synthesized. researchgate.netnih.govsemanticscholar.orgmedscape.comresearchgate.net

The primary advantage of using d39-DDM is the elimination of interfering signals from the detergent's hydrogen atoms in the ¹H NMR spectra. researchgate.netnih.govsemanticscholar.org This is particularly crucial for large membrane proteins where the signals from the protein itself can be weak and overlap with those from a non-deuterated detergent. By using d39-DDM, researchers can achieve higher sensitivity and better-resolved spectra, which is essential for the structural and functional analysis of large α-helical membrane proteins. researchgate.netnih.govsemanticscholar.org The synthesis of d39-DDM involves the use of d7-D-glucose and d25-n-dodecanol to introduce deuterium (B1214612) into both the maltoside headgroup and the dodecyl chain. researchgate.netnih.govsemanticscholar.org

Characterization of Protein-Detergent Complexes Formed with n-Dodecyl-β-D-maltoside

Understanding the properties of the protein-detergent complex (PDC) is essential for structural studies. Various biophysical techniques are employed to characterize PDCs formed with n-Dodecyl-β-D-maltoside. Triple-detection size-exclusion chromatography (SEC) is a powerful method used to determine the molar mass of both the protein and the detergent components of the PDC. nih.gov This technique can be used to study the unfolding of membrane proteins in the presence of DDM. nih.gov

TechniqueInformation Obtained
Triple-detection SEC Molar mass of protein and detergent in the complex.
Mass Spectrometry Stoichiometry, delipidation, and quality of the complex.
Molecular Dynamics Stability and conformation of the protein-detergent complex.
Fluorescence Anisotropy Dissociation constant (Kd) of the protein from the micelle.

N Dodecyl β D Maltoside in the Reconstruction and Study of Membrane Mimetic Systems

Preparation and Analysis of Proteoliposomes Utilizing n-Dodecyl-β-D-maltoside

The reconstitution of membrane proteins into proteoliposomes, or artificial lipid vesicles containing purified proteins, is a fundamental technique for studying their function in a controlled, native-like environment. DDM is frequently employed in this process due to its mild nature, which effectively solubilizes membrane proteins from their native membranes without causing denaturation. avantiresearch.comstanford.edu The process typically involves solubilizing the target membrane protein with DDM, mixing it with lipids that have also been solubilized by the detergent, and then removing the detergent to allow for the spontaneous formation of proteoliposomes.

The choice of detergent significantly impacts the reconstitution efficiency and the final orientation of the protein within the liposome (B1194612). nih.gov Studies comparing DDM with other detergents, such as Triton X-100, have revealed marked differences in how they affect liposome structure during reconstitution. nih.gov When DDM is used, vesicular structures are often disrupted at the onset of solubilization, transitioning into long, thread-like micelles at higher detergent-to-lipid ratios. nih.gov This can lead to a random orientation of the reconstituted protein, as was observed with the lactose (B1674315) transport protein (LacS). nih.gov In contrast, Triton X-100 tends to maintain the bilayer structure of liposomes well beyond the point of solubilization, which can result in a more uniform orientation of the inserted protein. nih.gov

The analysis of DDM-reconstituted proteoliposomes is crucial for verifying their integrity and functionality. Techniques such as cryo-transmission electron microscopy are used to visualize the morphology of the resulting vesicles. nih.gov Functional assays are performed to confirm that the reconstituted protein is active. For example, the function of the lactose transporter LacY reconstituted into proteoliposomes of varying phospholipid compositions was assessed by measuring the accumulation of lactose upon the generation of a membrane potential. embopress.org The ability of the proteoliposomes to maintain a membrane potential is a key indicator that the vesicles are properly sealed and that the protein is correctly integrated and functional. embopress.org

Key Properties of n-Dodecyl-β-D-maltoside (DDM)
PropertyValueReference
Molecular Weight510.6 g/mol wikipedia.org
Critical Micelle Concentration (CMC)0.17 mM avantiresearch.comwikipedia.org
Aggregation Number~78-149 wikipedia.orgsigmaaldrich.com
Micelle Molecular Weight~72 kDa wikipedia.org

Interactions of n-Dodecyl-β-D-maltoside with Model Lipid Bilayers

The interaction of DDM with lipid bilayers is a complex process that has been characterized by a three-stage model. nih.gov This model describes the transition from an intact lamellar bilayer to solubilized lipid-detergent micelles.

Stage 2: As the concentration of DDM increases, the bilayer becomes saturated, leading to the coexistence of bilayers and mixed micelles.

Stage 3: At high concentrations, the bilayer is completely solubilized into mixed micelles.

The critical detergent-to-phospholipid ratios for these transitions have been determined; for large unilamellar liposomes, the lamellar-to-micellar transition begins at a saturation ratio (Rsat) of 1.0 (mol/mol) and is complete at a solubilization ratio (Rsol) of 1.6 (mol/mol). nih.gov

A notable characteristic of the interaction between DDM and lipids is the formation of a highly viscous, "gel-like" phase. nih.gov This phase is composed of very long, filamentous, thread-like micelles that can extend for microns. nih.gov The formation of this intermediate structure has been observed during the solubilization of various membrane types, including sonicated liposomes and biological membranes like those containing Ca2+ ATPase. nih.gov This gel-like phase is also observed during the reconstitution process when the detergent is removed, and the rate of its removal can significantly influence the morphology of the final proteoliposomes. nih.gov A slow transition through this phase tends to favor the formation of multilamellar liposomes. nih.gov

Molecular dynamics simulations have provided further insight into the interactions between DDM and membrane proteins within a lipid bilayer context, suggesting that DDM provides a more native-like environment compared to other detergents like dihexanoylphosphatidylcholine (DHPC). nih.gov These simulations show that DDM micelles maintain the solution-phase conformation of α-helical membrane proteins, which helps explain the stability of these proteins in the presence of DDM. nih.govnih.govresearchgate.net

Solubilization Parameters of DDM with Large Unilamellar Liposomes
ParameterMolar Ratio (DDM/Phospholipid)DescriptionReference
Rsat1.0Onset of lamellar-to-micellar transition. nih.gov
Rsol1.6Completion of solubilization into mixed micelles. nih.gov

Application of n-Dodecyl-β-D-maltoside in Bicelle and Lipidic Cubic Phase (LCP) Systems

Beyond its use in proteoliposome reconstitution, DDM is a component of other advanced membrane mimetic systems used for the structural and functional characterization of membrane proteins.

Bicelles: These are disc-shaped nanostructures typically composed of a mixture of long-chain and short-chain phospholipids. ub.edu They provide a more native-like bilayer environment than spherical micelles while remaining small enough for techniques like solution NMR. researchgate.net While DDM has been explored for forming bicelles, its effectiveness can be limited depending on the lipid composition. For instance, in attempts to create bicelles rich in sphingomyelin (B164518) and cholesterol, DDM was found to be ineffective, whereas the related detergent n-dodecyl-β-melibioside, with a more flexible headgroup, was successful. nih.gov

Lipidic Cubic Phase (LCP): LCP is a membrane-mimetic matrix that has revolutionized the crystallization of membrane proteins, particularly G protein-coupled receptors (GPCRs). nih.govformulatrix.com It is a viscous, gel-like mesophase formed by mixing lipids (commonly monoolein) with a protein-detergent solution. psi.chnih.gov The LCP consists of a continuous, curved lipid bilayer pervaded by aqueous channels, creating an environment that stabilizes membrane proteins and facilitates their crystallization. formulatrix.comnih.gov

In the in meso crystallization method, a concentrated solution of the purified membrane protein, typically stabilized in DDM, is mixed with the lipid to form the LCP. psi.ch The protein reconstitutes from the detergent micelles into the lipid bilayer of the cubic phase. psi.ch This system is then exposed to precipitant solutions, which diffuse into the mesophase and trigger nucleation and crystal growth. psi.ch The LCP provides a native-like environment that promotes the formation of well-ordered crystals by allowing for crystal contacts between both the hydrophilic and hydrophobic regions of the protein. nih.gov The use of LCP has significantly increased the success rate of obtaining high-resolution structures of challenging membrane proteins. nih.govformulatrix.com

Advanced Analytical and Synthetic Approaches Involving N Dodecyl β D Maltoside

Chemical Synthesis Pathways for n-Dodecyl-β-D-maltoside and its Deuterated Analogues

The chemical synthesis of n-dodecyl-β-D-maltoside (DDM) is a crucial process for producing this non-ionic detergent, which is widely used in the study of membrane proteins. A common synthetic route involves the coupling of two glucose molecules to form maltose (B56501), which is subsequently linked to n-dodecanol.

A more detailed synthesis pathway for a uniformly deuterated analogue, d39-DDM, has been reported for use in applications such as transverse relaxation-optimized spectroscopy (TROSY) NMR experiments. nih.gov This synthesis utilizes d7-D-glucose and d25-n-dodecanol as starting materials to introduce deuterium (B1214612) labels into both the maltoside and dodecyl portions of the molecule. nih.gov The process involves converting one glucose molecule into a glycosyl acceptor with a free C4 hydroxyl group and another into a glycosyl donor with a bromine substituent at the C1 position in the α-configuration. These two glucose derivatives are then coupled to form an α(1 → 4) glycosidic bond, yielding maltose. The maltose is then coupled with n-dodecanol by substituting a C1 bromine in the α-configuration to produce the final d39-DDM product. nih.gov The high level of deuteration in the synthesized d39-DDM can be confirmed using proton NMR spectroscopy. nih.gov Another commercially available deuterated analogue is n-dodecyl-β-D-maltoside-d25, where the dodecyl tail is deuterated. medchemexpress.comcortecnet.com

The synthesis of branched-chain maltoside detergents has also been explored to create detergents with varied properties for membrane protein stabilization and crystallization. For example, 2-dodecyl-β-D-maltopyranoside was synthesized, and its purity was confirmed to be greater than 99%, with no detectable β-glycoside anomer. nih.gov

Table 1: Key Reactants in the Synthesis of n-Dodecyl-β-D-maltoside and its Deuterated Analogues

CompoundRole in Synthesis
D-GlucoseStarting material for the maltose headgroup.
n-DodecanolProvides the hydrophobic dodecyl tail.
d7-D-GlucoseDeuterated starting material for the maltose headgroup in d39-DDM synthesis. nih.gov
d25-n-DodecanolDeuterated starting material for the dodecyl tail in d39-DDM synthesis. nih.gov

Quantitative Analytical Methods for n-Dodecyl-β-D-maltoside Concentration Determination in Research Samples

Accurate determination of n-dodecyl-β-D-maltoside concentration is critical for the successful crystallization of membrane proteins and other biochemical assays. researchgate.net Several quantitative analytical methods have been developed for this purpose.

Colorimetric assays provide a straightforward method for quantifying DDM. One such method utilizes 2,6-dimethylphenol (B121312) in a phenol-sulfuric acid assay. researchgate.net This technique is advantageous as it requires a small sample volume.

Chromatographic methods are also widely employed for the quantification of DDM. Ultra-high performance liquid chromatography (UPLC) coupled with an evaporative light scattering detector (ELSD) is a known method. researchgate.net Other liquid chromatography (LC) methods that can be utilized include UPLC with reversed-phase (RP) or size-exclusion chromatography (SEC). researchgate.net The choice of detector can depend on the sample matrix and the expected concentration of the detergent. For instance, a refractive index (RID) detector may be suitable for pure, high-concentration samples, while charged aerosol detection (CAD), ELSD, or mass spectrometry (MS) may be more appropriate for lower concentrations. researchgate.net The hydrophobicity of DDM can be evaluated by reverse-phase HPLC, with the retention factor (k') calculated to quantify its behavior. nih.gov

Table 2: Analytical Methods for n-Dodecyl-β-D-maltoside Quantification

MethodDetectorKey Features
Colorimetric AssaySpectrophotometerUtilizes 2,6-dimethylphenol; suitable for small sample volumes. researchgate.net
UPLCELSD, CAD, RID, MSProvides high-resolution separation; various detectors can be used based on sample characteristics. researchgate.net
HPLCUV, ELSDCan be used to determine purity and hydrophobicity. nih.gov

Mass Spectrometry Applications for Analysis of n-Dodecyl-β-D-maltoside-Solubilized Proteins and Lipid-Modified Peptides

N-dodecyl-β-D-maltoside is a valuable detergent in the field of mass spectrometry (MS), particularly for the analysis of membrane proteins and their complexes. nih.govportlandpress.comnih.gov It is considered an MS-compatible surfactant that can help maintain the native-like structure of membrane proteins during their transfer into the gas phase for analysis. researchgate.netosti.gov

DDM micelles have been shown to stabilize intact oligomeric membrane protein complexes during the transition to a vacuum in electrospray ionization (ESI) MS. nih.gov Molecular dynamics simulations have revealed that DDM is particularly effective at protecting the conformation of membrane proteins even upon almost complete dehydration, which is a key reason for its widespread use in MS experiments on membrane proteins. nih.gov While DDM is excellent for protein extraction and stabilization, the large micelles it forms can require significant collisional activation to be removed from the protein in the gas phase, which can sometimes lead to the dissociation of subunits or ligands. portlandpress.comnih.gov

The use of DDM in sample preparation for proteomics has been shown to maximize the recovery of hydrophobic peptides, which are often lost due to surface absorption. researchgate.net In single-cell proteomics, the inclusion of DDM in sample preparation has led to the identification of a significantly higher number of unique peptides, many of which are more hydrophobic. researchgate.net Furthermore, DDM has been shown to enhance the signals of hydrophobic complementarity-determining region (CDR) peptides in clinical pharmacokinetic studies and improve the signal and solution stability of hydrophobic peptides in monoclonal antibody peptide mapping. researchgate.net

DDM has also been successfully used for the N-glycoproteomic analysis of brain tissue. acs.org Its mild nature allows it to be compatible with trypsin digestion, eliminating the need for detergent removal steps that can lead to sample loss. acs.org This approach has resulted in a significant increase in the number of identified N-glycosylation sites from small amounts of tissue. acs.org

Table 3: Research Findings on DDM in Mass Spectrometry

Application AreaKey FindingReference
Membrane Protein StructureDDM micelles stabilize intact membrane protein complexes in the gas phase for MS analysis. nih.gov nih.gov
Hydrophobic Peptide RecoveryDDM maximizes the recovery and enhances the signal of hydrophobic peptides in various proteomic analyses. researchgate.net researchgate.net
N-GlycoproteomicsDDM is compatible with trypsin digestion, enabling high-sensitivity N-glycoproteomic analysis without detergent removal. acs.org acs.org
Protein-Lipid InteractionsNative MS with DDM can be used to study protein-lipid interactions, though it may generate highly charged ions leading to unfolding. nih.gov nih.gov

Microchip-Based Separations and Electroosmotic Flow Control Using n-Dodecyl-β-D-maltoside Mixtures

In the realm of microfluidics and microchip-based separations, n-dodecyl-β-D-maltoside plays a significant role, often in combination with other surfactants, to control the behavior of analytes and the bulk flow of the separation medium. Specifically, mixtures of DDM and sodium dodecyl sulfate (B86663) (SDS) have been effectively used in poly(dimethylsiloxane) (PDMS) microchips for the separation of proteins. nih.gov

In these mixed surfactant systems, DDM, as a nonionic surfactant, primarily functions to block the surface of the microchannels, thereby suppressing the adsorption of protein analytes to the channel walls. nih.gov The anionic surfactant, SDS, introduces negative charges to the channel walls, which is crucial for controlling the electroosmotic flow (EOF). nih.govwikipedia.org EOF is the motion of liquid induced by an applied potential across a capillary or microchannel. wikipedia.org By adjusting the ratio of DDM to SDS, the surface charge density and, consequently, the strength of the EOF can be precisely tuned. nih.gov

This dynamic modification of the microchannel surface allows for efficient electrophoretic separations. For example, a mixture of 0.1% (w/v) DDM and 0.03% (w/v) SDS has been used to successfully separate protein molecules with different numbers of fluorescent labels. nih.gov Furthermore, the DDM/SDS mixture forms negatively charged mixed micelles that can act as a separation medium, a technique known as micellar electrokinetic chromatography (MEKC). nih.gov An advantage of this system is that the low critical micellar concentration of the mixed micelles allows for the use of SDS at a non-denaturing concentration, enabling the analysis of proteins in their native state. nih.gov This approach has been successfully applied to the separation of an immunocomplex between a membrane protein and an antibody. nih.gov

Table 4: Components and Their Functions in DDM/SDS Microchip Separations

ComponentChemical TypePrimary Function
n-Dodecyl-β-D-maltoside (DDM)Nonionic SurfactantSuppresses analyte adsorption to microchannel walls. nih.gov
Sodium Dodecyl Sulfate (SDS)Anionic SurfactantIntroduces negative charges to channel walls to control electroosmotic flow. nih.gov
Poly(dimethylsiloxane) (PDMS)PolymerCommon material for fabricating microfluidic chips. nih.gov

Functional and Stability Assessment of N Dodecyl β D Maltoside Solubilized Biomolecules

Impact on Enzyme Activity and Thermostability (e.g., ATPases, Lipases, Cytochrome Oxidase, Diacylglycerol Kinase)

The mild, non-denaturing properties of n-dodecyl-β-D-maltoside make it highly effective for stabilizing and activating enzymes, particularly those associated with membranes. nih.govdojindo.com Its application is crucial for maintaining the catalytic function and thermal stability of various enzymes during purification and in vitro analysis. labmartgh.com

ATPases : DDM has been shown to maintain ATP-binding cassette (ABC) transporters in an ATPase-competent state after purification. nih.gov For example, the BmrC/BmrD heterodimer from Bacillus subtilis, when purified with DDM, remained capable of hydrolyzing ATP, a function that was significantly diminished when other detergents were used. nih.gov The DDM-solubilized complex also retained its sensitivity to drugs and vanadate, indicating that its global conformation and coupling mechanism were conserved. nih.gov In studies of sarcoplasmic reticulum Ca²⁺-ATPase, DDM was reported to cancel the cooperativity of Ca²⁺ binding. labmartgh.com

Lipases : While specific studies detailing the direct impact of DDM on lipase (B570770) thermostability are not prevalent, the general use of immobilization techniques and appropriate solvents is known to improve the catalytic properties and stability of these enzymes. selleckchem.com Mild, non-ionic detergents like DDM are generally well-suited for the stabilization of enzymes, which is a critical factor for lipases used in industrial applications requiring high temperatures. elifesciences.orgselleckchem.com

Cytochrome Oxidase : DDM has proven to be particularly useful for the preparation of active cytochrome oxidase. dojindo.comclinisciences.com In contrast to other detergents like octyl glucoside which caused dissociation and inactivation, DDM maintained the enzyme in a uniform, active dimeric form. sigmaaldrich.comdojindo.com Studies on E. coli cytochrome bd showed that the enzyme, purified using DDM, could be further activated by the addition of the anionic phospholipid cardiolipin, which enhanced its oxygen consumption activity approximately twofold. avantiresearch.com

Diacylglycerol Kinase (DGK) : The activity of DGK is often assessed using mixed micelle assays, which require the use of detergents to create a suitable substrate environment. nih.gov While assays have been described using other non-ionic detergents like n-octyl-β-d-glucoside, the principle of using a mild detergent to maintain kinase activity is well-established. nih.gov The function of DDM in preserving the native conformation of membrane-associated proteins supports its suitability for studies involving lipid kinases like DGK. labmartgh.com

EnzymeEffect of n-Dodecyl-β-D-maltosideResearch Finding
ATPases (BmrC/BmrD)Maintained in an ATPase-competent stateDDM-purified BmrC/BmrD was able to hydrolyze ATP significantly, whereas other detergents led to an activity of at most 12% of that obtained with DDM. nih.gov
ATPases (Ca²⁺-ATPase)Canceled cooperativity of Ca²⁺ bindingDDM altered the binding characteristics of Ca²⁺ to the sarcoplasmic reticulum Ca²⁺-ATPase. labmartgh.com
Cytochrome Oxidase Maintained active dimeric formWhile octyl glucoside led to dissociation and inactivation, DDM-equilibrated enzyme existed as a uniform, active species. sigmaaldrich.comdojindo.com
Cytochrome bd Enabled functional purificationThe DDM-purified enzyme's oxygen consumption activity was enhanced twofold by the addition of cardiolipin. avantiresearch.com

Maintenance of Native Protein Conformation and Prevention of Aggregation

A primary advantage of n-dodecyl-β-D-maltoside is its ability to solubilize hydrophobic proteins without altering their native structure. nih.gov The detergent forms micelles that mimic the membrane environment, thereby preserving the α-helical structures and native conformations of membrane-associated proteins. labmartgh.com This characteristic is crucial for preventing protein aggregation, a common issue during the purification and storage of protein formulations. clinisciences.comresearchgate.net

DDM has been demonstrated to be highly effective in preventing the aggregation of recombinant human interferon-β-1b (rhIFNβ-1b), a protein prone to forming aggregates in liquid formulations. clinisciences.com Studies comparing DDM with Polysorbate 20 found that the secondary structure of rhIFNβ-1b in formulations containing DDM remained more intact after exposure to light stress. clinisciences.com This suggests DDM has a lower destabilizing effect compared to other surfactants. clinisciences.com The anti-aggregation effect of DDM not only preserves the protein's structural integrity but has also been shown to reduce the immunogenicity of interferon-β in vivo. clinisciences.com

Molecular dynamics simulations have provided insight into how DDM protects membrane proteins. When transferred from an aqueous solution to a vacuum—a process that mimics conditions in mass spectrometry—a nonionic alkyl sugar detergent like DDM resisted micelle inversion. This resistance helps maintain the solution-phase conformation of the protein, explaining the relative stability of membrane proteins in its presence.

Protein-Anesthetic Interaction Studies in the Presence of n-Dodecyl-β-D-maltoside

DDM is a non-ionic detergent commonly used in protein-anesthetic studies due to its mild and non-denaturing properties. cube-biotech.com However, research indicates that DDM itself can interact with anesthetic binding sites on proteins, which can complicate the interpretation of such studies. cube-biotech.com

A study using the model proteins human serum albumin (HSA) and horse spleen apoferritin demonstrated that DDM occupies anesthetic binding sites, thereby inhibiting the binding of general anesthetics like propofol (B549288) and isoflurane. cube-biotech.com While DDM did not perturb the native structures of these model proteins, it specifically competed with the anesthetics for binding. cube-biotech.com Computational docking calculations confirmed that the binding sites for DDM and the anesthetics on the model proteins overlapped. cube-biotech.com This finding suggests that while DDM is effective at maintaining protein stability, its potential to directly interfere with anesthetic binding sites requires careful consideration when designing and interpreting experiments aimed at identifying novel anesthetic interaction sites. cube-biotech.com

Influence on Specific Membrane Protein Functionality (e.g., G-protein coupled receptors, Ion Channels, Transporters)

The ability of n-dodecyl-β-D-maltoside to preserve the biological activity of membrane proteins makes it a detergent of choice for functional studies of several important protein classes. sigmaaldrich.com

G-protein coupled receptors (GPCRs) : GPCRs are notoriously unstable in detergents, which is a major obstacle to their study. DDM is frequently the detergent used to solubilize GPCRs from the plasma membrane before they are transferred into other membrane-mimicking systems like amphipols or nanodiscs. Studies on the human adenosine (B11128) A2A receptor (A2AR) have used DDM-solubilized receptors as controls to demonstrate the enhanced thermostability provided by newer, detergent-free methods. The DDM-solubilized A2AR was functional, but showed less stability over time and upon freeze-thaw cycles compared to receptors in SMA lipid particles.

Ion Channels : DDM is commonly used to extract and stabilize ion channels for structural and functional analysis. caymanchem.comsigmaaldrich.com Its gentle action helps maintain the intricate conformations required for ion channel activity, such as voltage-gating and selective ion transport. sigmaaldrich.com The preservation of the native structure by DDM is essential for techniques like cryo-electron microscopy and X-ray crystallography, which are used to elucidate the mechanisms of ion channel function. caymanchem.com

Transporters : DDM is widely used for the solubilization and purification of membrane transporters, including ATP-binding cassette (ABC) transporters. nih.govnih.gov For instance, the heterodimeric ABC transporter BmrC/BmrD, once solubilized and purified in DDM, was shown to be a stable, monodisperse heterodimer that remained functional for over a month. nih.gov This stability is critical for conducting functional reconstitution studies, where the transporter's activity is measured in a controlled lipid environment. nih.gov The detergent's ability to maintain the native state of transporters is also key for structural biology studies aimed at understanding transport mechanisms. nih.gov

Interfacial Phenomena and Material Science Applications of N Dodecyl β D Maltoside

Dynamics of n-Dodecyl-β-D-maltoside at Air/Water and Oil/Water Interfaces

The amphiphilic nature of n-dodecyl-β-D-maltoside (DDM), stemming from its hydrophobic dodecyl tail and hydrophilic maltoside headgroup, drives its adsorption to interfaces, significantly altering interfacial properties. At both air/water and oil/water interfaces, DDM molecules orient themselves to minimize the unfavorable contact between their hydrophobic tails and the aqueous phase. This spontaneous arrangement leads to a reduction in interfacial tension.

Studies utilizing techniques such as surface tensiometry for the air/water interface and the dynamic drop volume method for the oil/water interface have elucidated the dynamics of DDM at these boundaries. researchgate.net The hydrogen-bonding capabilities of the hydroxyl groups in the maltoside head are a key factor in its strong surface activity. researchgate.net

At the air/water interface, surface pressure measurements analyzed with the Gibbs adsorption equation provide insights into the packing and arrangement of DDM molecules. acs.org As the bulk concentration of DDM increases, it populates the interface until a saturated monolayer is formed at the critical micelle concentration (CMC). The CMC for DDM in water is approximately 0.17–0.18 mM. caymanchem.comnovoprolabs.combiosynth.comfishersci.com The presence of electrolytes, such as sodium chloride, can decrease the CMC, while urea (B33335) can cause it to increase. caymanchem.comacs.org Research indicates that the packing area per molecule is not significantly affected by the addition of various salts, suggesting that the maltoside headgroup is strongly hydrated. acs.org This strong hydration cosphere may prevent other molecules from approaching the headgroup closely, influencing its interaction with other surfactants. acs.org

The behavior of DDM at the dodecane/water interface shows similar principles of interfacial tension reduction. researchgate.net The primary difference lies in the interactions between the surfactant's hydrophobic tail and the non-aqueous phase (oil) compared to air. The alkyl tail has a more favorable interaction with the oil phase, which can influence the packing density and orientation of the surfactant molecules at the interface.

PropertyValueConditionsReference
Critical Micelle Concentration (CMC)~0.17 - 0.18 mMIn pure water caymanchem.comnovoprolabs.combiosynth.comfishersci.com
Effect of NaCl on CMCDecreasesAqueous NaCl solution caymanchem.comacs.org
Effect of Urea on CMCIncreasesAqueous urea solution caymanchem.com
Minimum Area per Molecule (Amin)52 ŲAir/water interface acs.org

Stabilization of Foam Films by n-Dodecyl-β-D-maltoside

N-dodecyl-β-D-maltoside is an effective stabilizer of thin liquid films, such as those found in foams. The stability of these films is governed by the surface forces acting between the two air/water interfaces that comprise the film. These forces are collectively described by the disjoining pressure (Π), which is a function of film thickness (h). rsc.orgrsc.org

The stability of DDM-stabilized foam films is explained by the classical Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, which considers the balance between attractive van der Waals forces and repulsive electrostatic double-layer forces. rsc.orgnih.gov Although DDM is a non-ionic surfactant, its stabilized films exhibit a repulsive electrostatic component to the disjoining pressure. rsc.orgnih.gov This phenomenon is attributed to the adsorption of hydroxyl (OH⁻) ions onto the film surfaces, creating a negative surface charge and an electrical double layer that provides repulsion, preventing the film from thinning and rupturing. rsc.orgnih.gov An electrostatic double layer potential of 16 mV has been calculated from experimental data. nih.gov

The thickness and stability of these foam films are highly dependent on experimental conditions:

Electrolyte Concentration: At low electrolyte concentrations, thick foam films are formed. Increasing the concentration of an electrolyte like NaCl causes the film thickness to decrease as the salt screens the electrostatic repulsion between the surfaces. nih.gov

Surfactant Concentration: An increase in DDM concentration leads to a decrease in film thickness. This is thought to be due to the expulsion of the charge-determining hydroxyl ions from the surface at higher surfactant coverage. nih.gov Above a concentration of 0.12 mM, the film surfaces behave as immobile and non-deformable, which slows down the film thinning process, a phenomenon consistent with Reynolds flow. acs.orgnih.gov Below this concentration, the interfaces are more mobile, leading to accelerated thinning. acs.org

pH: The pH of the solution influences the surface charge density. Studies have shown that the surface charge can drop to zero as the isoelectric point is reached, and this isoelectric point shifts to a higher pH with increasing surfactant concentration. nih.govacs.org

Measurements using techniques like the thin film pressure balance (TFPB) have allowed for the detailed study of disjoining pressure versus film thickness isotherms, confirming the electrostatic nature of the long-range repulsive forces in these films. rsc.orgnih.govacs.org

ParameterConditionObservationReference
Film ThicknessLow Electrolyte ConcentrationThick foam films are formed. nih.gov
Film ThicknessIncreasing Electrolyte (NaCl) ConcentrationFilm thickness decreases. nih.gov
Film ThicknessIncreasing Surfactant ConcentrationFilm thickness decreases. nih.gov
Surface MobilitySurfactant Conc. > 0.12 mMInterfaces behave as immobile, decelerating thinning. acs.orgnih.gov
Surface MobilitySurfactant Conc. < 0.12 mMInterfaces are mobile, accelerating thinning. acs.org
Surface ChargeVarying pHSurface charge density is pH-dependent, with an isoelectric point that varies with surfactant concentration. nih.govacs.org

Computational and Theoretical Investigations of N Dodecyl β D Maltoside Systems

Molecular Dynamics Simulations of n-Dodecyl-β-D-maltoside Micelles and Protein-Detergent Complexes

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the behavior of n-Dodecyl-β-D-maltoside (DDM) in aqueous environments, both in the form of micelles and in complex with membrane proteins. These simulations provide atomic-level insights into the dynamic nature of these systems, complementing experimental data and aiding in the interpretation of structural and functional studies.

Simulations of DDM micelles have focused on characterizing their structural properties, such as size, shape, and internal organization. These studies have revealed that DDM micelles are not perfectly spherical but rather adopt a more pronounced ellipsoidal or oblate shape. The computed radius of gyration for DDM micelles varies depending on the force field parameters used in the simulation but is generally in agreement with experimental values. For instance, simulations have yielded a radius of gyration of approximately 25.4 Å for β-DDM micelles. The hydrophobic dodecyl chains of the DDM molecules form a disordered, liquid-like core, while the hydrophilic maltoside headgroups are exposed to the aqueous solvent, creating a hydrated interface. Water molecules at this interface are found to be significantly retarded in their translational diffusion compared to bulk water, a consequence of their interaction with the sugar headgroups.

A critical aspect of these simulations is the choice of force field, which dictates the accuracy of the calculated properties. Researchers have developed and validated new potential parameter sets based on established force fields like CHARMM36 and GLYCAM06 to better represent the behavior of DDM. These refined parameters lead to results that are in closer agreement with experimental observations regarding micelle structure and dynamics.

MD simulations have also been extensively used to study the interaction of DDM with membrane proteins, forming protein-detergent complexes (PDCs). These simulations are crucial for understanding how detergents like DDM can stabilize membrane proteins in a non-native environment, a prerequisite for many structural biology techniques. For example, a notable 200-nanosecond MD simulation of the trimeric photosynthetic pigment-protein complex, photosystem I, embedded in a DDM detergent belt provided atomic-resolution insight into the impact of the detergent on the conformational dynamics of the protein. Such simulations can reveal how the detergent molecules arrange themselves around the hydrophobic transmembrane regions of the protein, mimicking the lipid bilayer and preserving the protein's native fold. The dynamics and stability of these PDCs are influenced by the number of detergent molecules forming the micellar belt and the specific interactions between the detergent and the protein surface.

The aggregation process of DDM monomers around a membrane protein to form a stable PDC has also been a subject of MD simulations. These studies have elucidated a common mechanism for the self-assembly of detergent micelles around both α-helical and β-barrel membrane proteins. The process is often characterized by an initial rapid adsorption of detergent monomers to the hydrophobic surface of the protein, followed by a slower rearrangement into a stable micelle-like structure.

Simulation ParameterFinding
Micelle Shape Pronounced ellipsoidal/oblate
Radius of Gyration (β-DDM) ~25.4 Å
Micelle Core Disordered, liquid-like dodecyl chains
Micelle Surface Hydrated maltoside headgroups
Interfacial Water Diffusion 7-11.5 times slower than bulk water

Theoretical Models Describing n-Dodecyl-β-D-maltoside Aggregation and Interaction with Biomembranes

The aggregation of n-Dodecyl-β-D-maltoside (DDM) into micelles and its interaction with biological membranes are governed by fundamental thermodynamic and kinetic principles. Several theoretical models have been developed to describe these complex processes, providing a framework for understanding and predicting the behavior of DDM in various systems.

Thermodynamics of Micellization:

The formation of DDM micelles is a spontaneous process driven by the hydrophobic effect. The thermodynamics of micellization can be described by classical models that consider the change in Gibbs free energy (ΔG_mic) associated with the transfer of surfactant monomers from the aqueous phase to the micellar state. This process is characterized by a critical micelle concentration (CMC), the concentration at which micelles begin to form.

The standard Gibbs free energy of micellization can be expressed as:

ΔG_mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature. The micellization process is typically entropy-driven, with a positive entropy change (ΔS_mic) resulting from the release of ordered water molecules from around the hydrophobic tails of the DDM monomers. The enthalpy of micellization (ΔH_mic) for non-ionic surfactants like DDM is often small and can be either exothermic or endothermic depending on the temperature.

The "dressed micelle model" is a more refined theoretical framework that breaks down the total Gibbs free energy of micellization into several components, including contributions from the hydrophobic tail, electrostatic repulsion between head groups (which is minimal for non-ionic DDM), and the interfacial energy at the micelle surface.

Kinetic Models of Aggregation:

While thermodynamics describes the final equilibrium state of micellization, kinetic models are used to understand the rates and mechanisms of micelle formation and breakdown. A simple kinetic mechanism proposed for detergent self-assembly around membrane proteins involves a diffusive, stochastic adsorption model. More complex kinetic models of protein aggregation, which can be adapted for detergent-protein systems, often involve steps such as primary nucleation (formation of initial aggregates), elongation (addition of monomers to existing aggregates), and secondary nucleation (formation of new aggregates on the surface of existing ones). These models can be described by a set of integrated rate laws that relate the concentration of aggregated species to time.

Models of Interaction with Biomembranes:

The interaction of DDM with biomembranes is a critical process in the solubilization of membrane components. Several theoretical models have been proposed to describe the stages of membrane disruption by detergents:

The "Carpet" Model: In this model, detergent monomers initially adsorb to the surface of the lipid bilayer. As the concentration of detergent on the membrane surface increases, it disrupts the lipid packing, leading to membrane strain and eventually the formation of micelles that incorporate both lipids and membrane proteins.

The "Toroidal Pore" Model: This model suggests that detergent molecules insert into the membrane and induce the formation of transient pores. The edges of these pores are lined by both detergent molecules and lipid headgroups, creating a continuous curved structure.

The Three-Stage Model of Solubilization: This widely accepted model describes the interaction of detergents with lipid bilayers in three stages as a function of increasing detergent concentration:

Lipid-Detergent Mixed Micelle Formation: As the concentration of DDM in the membrane increases, the bilayer becomes saturated, leading to the formation of mixed micelles containing both lipids and detergent molecules. This is the stage where membrane solubilization occurs.

Complete Solubilization: At very high detergent concentrations, the entire membrane is solubilized into mixed micelles.

These theoretical models, often complemented by computational simulations, provide a robust framework for understanding the molecular mechanisms underlying the behavior of n-Dodecyl-β-D-maltoside in aggregation and its interaction with biological membranes.

Theoretical ConceptDescription
Thermodynamics of Micellization Driven by the hydrophobic effect, characterized by the Critical Micelle Concentration (CMC) and the Gibbs free energy of micellization.
Kinetic Models of Aggregation Describe the rates of micelle formation and breakdown, often involving nucleation and elongation steps.
"Carpet" Model of Membrane Interaction Detergent monomers adsorb to the membrane surface, disrupting lipid packing and leading to micellization.
"Toroidal Pore" Model of Membrane Interaction Detergent insertion induces the formation of transient pores lined by both detergent and lipid molecules.
Three-Stage Model of Solubilization Describes the process of membrane disruption through partitioning, mixed micelle formation, and complete solubilization as detergent concentration increases.

Future Directions and Innovations in N Dodecyl β D Maltoside Research

Rational Design and Development of Next-Generation Maltoside Detergents

While DDM has been instrumental in numerous membrane protein structure determinations, there is a continuous effort to develop novel detergents with improved properties for stabilizing particularly challenging proteins like G protein-coupled receptors (GPCRs). nih.gov The rational design of next-generation maltoside detergents focuses on modifying the core structure of DDM to enhance protein stability and create smaller, more uniform micelles, which are advantageous for structural studies. nih.govpeakproteins.com

One approach involves the creation of branched-chain maltosides. By introducing short aliphatic branches between the hydrophilic head and the hydrophobic tail, researchers can customize micellar properties such as size and hydrophobicity. nih.gov This design can mimic the lipid environment more closely and has shown promise in the crystallization of membrane proteins like the pentameric ligand-gated ion channel. nih.gov

Another innovative strategy is the development of "foldable detergents" like tandem triazine-based maltosides (TZMs). These molecules possess multiple alkyl chains and maltoside head groups connected by a flexible linker. nih.gov This flexibility allows the detergent to adopt favorable conformations that enhance membrane protein stability compared to the more rigid structure of conventional detergents like DDM. nih.gov The introduction of a flexible 1,2-ethylenediamine linker in TZM-Es, for example, has demonstrated superior efficacy in stabilizing several membrane proteins. nih.gov

Asymmetrical maltose (B56501) neopentyl glycols (A-MNGs) represent another promising class of next-generation detergents. These molecules feature two hydrophobic tails of different lengths, allowing for tighter packing and the formation of smaller micelles than their symmetric counterparts like lauryl maltose neopentyl glycol (LMNG). peakproteins.com This characteristic is particularly beneficial for stabilizing GPCRs. peakproteins.com

The overarching goal of these rational design efforts is to create a diverse toolkit of maltoside-based detergents. This will allow researchers to empirically determine the optimal detergent for a specific membrane protein, thereby increasing the likelihood of successful structural and functional characterization.

Table 1: Comparison of Next-Generation Maltoside Detergents with DDM

Detergent Class Key Structural Modification Advantage over DDM Reference
Branched-Chain Maltosides Introduction of short aliphatic branches on the alkyl chain. Customizable micelle size and hydrophobicity. nih.gov
Tandem Triazine-Based Maltosides (TZMs) Two amphiphilic units connected by a flexible linker. Increased flexibility for enhanced protein stabilization. nih.gov
Asymmetrical Maltose Neopentyl Glycols (A-MNGs) Two hydrophobic tails of differing lengths. Formation of smaller, more tightly packed micelles. peakproteins.com

High-Throughput Screening Integration for Optimized Membrane Protein Studies

The empirical nature of membrane protein research necessitates the screening of numerous conditions to achieve successful solubilization and stabilization. High-throughput screening (HTS) methodologies are therefore crucial for accelerating this process. n-Dodecyl-β-D-maltoside is a key component in many HTS platforms due to its broad effectiveness and gentle nature. nih.govsemanticscholar.org

One HTS application is in detergent screening for membrane protein stability. The ultracentrifugation dispersity sedimentation (UDS) assay, for instance, allows for the rapid, parallel screening of various detergents, including DDM and its analogs with different chain lengths, to identify the optimal conditions for maintaining a protein in a monodisperse state. nih.gov This is a critical step before attempting crystallization or other structural biology techniques. nih.gov

Automated patch-clamp systems represent another area where DDM is integrated into HTS for functional studies of ion channels. nih.govwikipedia.orgcellmicrosystems.com These systems enable the rapid screening of compound libraries to identify potential drug candidates that modulate ion channel activity. nih.govnih.gov DDM is often used in the buffers to maintain the stability and functionality of the ion channels during these high-throughput electrophysiological recordings. nanion.de

The development of HTS methods for expression and purification of membrane proteins also heavily relies on DDM. nih.govresearchgate.net For example, a common strategy involves an initial solubilization screen with DDM, followed by purification and subsequent screening with a panel of other detergents to find the most suitable one for downstream applications. nih.gov This approach significantly increases the efficiency of identifying promising membrane protein targets and the conditions for their successful study. semanticscholar.org

Expanding the Repertoire of n-Dodecyl-β-D-maltoside Applications in Membrane Biophysics

Beyond its traditional role in protein purification and crystallization, DDM is increasingly being utilized in a variety of advanced biophysical techniques to probe the structure, dynamics, and function of membrane proteins.

In the field of cryo-electron microscopy (cryo-EM) , DDM remains a preferred detergent for extracting and stabilizing membrane proteins for high-resolution structural analysis. nih.govescholarship.org Its ability to form well-defined, albeit relatively large, micelles helps to maintain the native state of many proteins. nih.gov For smaller membrane proteins, the addition of cholesteryl hemisuccinate (CHS) to DDM micelles can increase the size and thickness of the hydrophilic layer, providing a more native-like environment and facilitating particle identification during image processing. sciengine.comnih.gov While newer membrane mimetics like nanodiscs and amphipols are gaining popularity, DDM continues to be a reliable choice for many cryo-EM studies. escholarship.orgsciengine.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying membrane protein dynamics and interactions at atomic resolution. nih.gov DDM is frequently used to create detergent micelles that encapsulate the membrane protein of interest, allowing for solution NMR studies. nih.govnih.gov To overcome the challenge of large micelle size, which can lead to spectral broadening, deuterated DDM (d39-DDM) has been synthesized. researchgate.net The use of deuterated DDM in TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR experiments significantly enhances spectral sensitivity and resolution, enabling the study of larger membrane proteins. researchgate.net

Single-molecule fluorescence spectroscopy techniques, such as Förster Resonance Energy Transfer (FRET), are employed to study the conformational dynamics of membrane proteins. nih.govalga.cznih.gov DDM is a common choice for solubilizing and stabilizing membrane proteins, like GPCRs, for these single-molecule studies. nih.gov By immobilizing DDM-solubilized proteins on a surface, researchers can use Total Internal Reflection Fluorescence (TIRF) microscopy to observe the real-time conformational changes of individual protein molecules. aston.ac.uk This provides invaluable insights into the mechanisms of protein function that are often obscured in ensemble-averaged measurements. alga.cz

Table 2: Applications of n-Dodecyl-β-D-maltoside in Advanced Biophysical Techniques

Biophysical Technique Role of n-Dodecyl-β-D-maltoside Key Findings/Advantages References
Cryo-Electron Microscopy (Cryo-EM) Solubilization and stabilization of membrane proteins in micelles. Maintains the native state of proteins for high-resolution structure determination. Can be combined with CHS for smaller proteins. nih.govsciengine.comnih.gov
NMR Spectroscopy Creation of micelles for solution NMR studies of membrane proteins. Enables the study of protein dynamics and interactions. Use of deuterated DDM enhances spectral quality. nih.govresearchgate.net
Single-Molecule Fluorescence Spectroscopy Solubilization and stabilization of membrane proteins for observing conformational changes. Allows for the real-time observation of individual protein dynamics, providing mechanistic insights. nih.govalga.czaston.ac.uk

Q & A

Basic: What experimental methods are recommended for determining the critical micelle concentration (CMC) of DDM, and how do variables like temperature and electrolyte concentration influence accuracy?

Methodological Answer:
The CMC of DDM can be determined using techniques such as surface tension measurements (via Wilhelmy plate or pendant drop tensiometry) or fluorescence spectroscopy (using polarity-sensitive probes like pyrene). Surface tension methods rely on identifying the inflection point where surfactant monomers saturate the solution, while fluorescence exploits shifts in emission spectra at the CMC .

  • Key Variables:
    • Temperature: Higher temperatures typically reduce CMC due to increased hydrophobic interactions. For DDM, CMC decreases from ~0.15 mM at 25°C to 0.08 mM at 40°C .
    • Electrolytes: Ionic strength modulates CMC by shielding repulsive forces between surfactant headgroups. For example, 10⁻³ M NaCl reduces DDM’s CMC by ~20% .
      Table 1: CMC Values Under Varying Conditions
MethodTemperature (°C)[NaCl] (M)CMC (mM)Source
Surface Tension2500.17Stubenrauch et al.
Fluorescence300.0010.12Stubenrauch et al.

Advanced: How does pH modulate the surface charge density and foam film stability of DDM, and what experimental protocols reconcile conflicting data across studies?

Methodological Answer:
DDM, though nonionic, acquires surface charge via OH⁻ adsorption at the air-water interface. Surface charge density (σ) is pH-dependent, peaking near pH 9 and dropping at extremes (pH <4 or >10). This is quantified using disjoining pressure (Π) measurements via thin film pressure balance (TFPB), analyzed through DLVO theory .

  • Contradictions in Data: Studies report σ values ranging from 0.5–1.2 mC/m² at pH 6. These discrepancies arise from differences in surfactant purity, electrolyte type (e.g., NaCl vs. KCl), and film holder design (Scheludko-Exerowa vs. porous plate cells). To standardize results:
    • Use ultra-pure DDM (HPLC-grade) to minimize ionic contaminants.
    • Control electrolyte concentration (e.g., 10⁻³ M NaCl) and avoid divalent cations.
    • Validate measurements with multiple film holders .

Basic: What protocols ensure reproducibility when using DDM in membrane protein solubilization?

Methodological Answer:

  • Solubilization Workflow:
    • Pre-solubilization: Incubate membranes with DDM at 1.5×CMC (e.g., 0.2–0.3 mM) for 1–2 hrs at 4°C.
    • Centrifugation: Remove insolubles at 100,000×g for 45 mins.
    • Stability Assessment: Monitor protein activity via size-exclusion chromatography (SEC) or circular dichroism (CD) to confirm retained structure .
  • Critical Factors:
    • DDM:P Ratio: Maintain a detergent-to-protein ratio of 10:1 (w/w) to prevent under-/over-solubilization.
    • Buffer Compatibility: Avoid high-salt buffers (>150 mM NaCl) to prevent micelle shrinkage and protein aggregation .

Advanced: How can atomic force microscopy (AFM) be optimized to study DDM-mediated lipid bilayer remodeling, and what artifacts arise from detergent residuals?

Methodological Answer:

  • Protocol Optimization:
    • Bilayer Preparation: Deposit lipid vesicles (e.g., DOPC) on mica, then rinse with DDM (0.01% w/v) to remove excess lipid while preserving membrane patches.
    • Imaging Parameters: Use contact mode AFM with low setpoint (≤0.5 nN) to avoid displacing DDM-stabilized structures .
  • Artifact Mitigation:
    • Residual DDM may induce false "height spikes" due to detergent-lipid complexes. Pre-rinse samples with detergent-free buffer and validate findings via correlative fluorescence microscopy .

Advanced: How do structural modifications of DDM (e.g., alkyl chain length, glycosidic linkage) impact its efficacy in stabilizing proteins like interferon beta-1b?

Methodological Answer:

  • DDM vs. Analogues:
    • Chain Length: Longer alkyl chains (e.g., C14) increase hydrophobic interactions, enhancing thermal stability (ΔTm up to +8°C) but may reduce solubility.
    • Glycosidic Linkage: Beta-linked maltoside groups improve hydrogen bonding with protein surfaces compared to alpha-linkers, reducing aggregation by 62% .
      Table 2: Impact of DDM Structural Variants on IFN-β-1b Stability
VariantΔTm (°C)Aggregation Reduction (%)Reference
DDM (C12, β-linkage)+862Abdolvahab et al.
C14-Maltoside+1055-

Basic: What statistical frameworks are recommended for analyzing dose-response relationships in DDM-mediated experimental systems?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to quantify EC₅₀ values for DDM effects on parameters like protein stability or micelle size.
  • Error Propagation: Use bootstrapping or Monte Carlo simulations to account for variability in CMC measurements .

Advanced: How can conflicting data on DDM’s role in Newton black film (NBF) formation be resolved through controlled experimentation?

Methodological Answer:
Discrepancies in NBF stability studies often stem from unaccounted variables:

Surfactant Purity: Trace ionic impurities (e.g., sulfate) alter surface charge. Use mass spectrometry to verify DDM purity.

Humidity Control: NBF formation is humidity-sensitive. Conduct experiments in sealed chambers with relative humidity stabilized at 60–70% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.